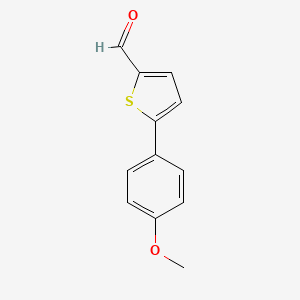

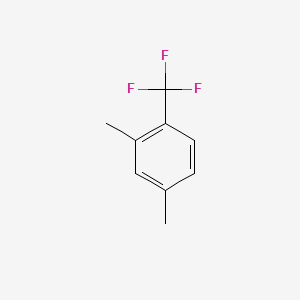

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid, also known as PMP-5-OVA, is an important organic compound used in a variety of scientific research applications. PMP-5-OVA is a chiral compound, meaning that it exists in two mirror-image forms, which are referred to as enantiomers. PMP-5-OVA has a wide range of uses in the laboratory, from synthesizing other compounds to studying the effects of chirality on biochemical and physiological processes.

科学的研究の応用

Metabolic Signaling and Energy Expenditure

- Brown and Beige Adipose Tissue Regulation : Research indicates that metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid, play a role in interorgan signaling, affecting adipose tissue metabolism and systemic energy expenditure. These metabolites facilitate a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism, contributing to reduced adiposity and improved glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Pharmaceutical Synthesis and Quality Control

- Impurity Monitoring in Pharmaceutical Synthesis : The compound plays a crucial role in the synthesis of pharmaceutical intermediates and active ingredients. Monitoring its impurities is vital for ensuring the quality of the final pharmaceutical product. The development of specific analytical methods, like GC-FID, for detecting impurities in related compounds, is essential for quality control in pharmaceutical manufacturing (Tang et al., 2010).

Chemotherapy and Photodynamic Therapy

- Role in Photodynamic Therapy : Research into 5-aminolevulinic acid (structurally related to 5-oxovaleric acid) has shown its potential in photodynamic therapy for treating conditions like nasopharyngeal carcinoma. This approach involves inducing protoporphyrin IX for cell death, primarily through apoptosis (Betz et al., 2002).

Biochemical Analysis and Detection

- Biochemical Detection and Analysis : The development of high-performance liquid chromatography methods for the detection of related compounds like 4,5-dioxovaleric acid highlights its significance in studying biochemical pathways and potential roles in diseases like lead intoxication and liver cancer (Ummus et al., 1999).

Molecular Biology and DNA Damage

- DNA Damage and Carcinogenesis : Studies on compounds like 5-aminolevulinic acid and 4,5-dioxovaleric acid, related to 5-oxovaleric acid, show their ability to damage DNA, which may contribute to carcinogenesis in conditions like acute intermittent porphyria (Onuki et al., 2002).

Eosinophilic and Inflammatory Responses

- Eosinophil Chemoattractant Synthesis : Oxidative stress has been found to stimulate the synthesis of 5-oxo-ETE, a potent granulocyte chemoattractant, by inflammatory cells. This highlights the role of related compounds in inflammation and immune responses (Erlemann et al., 2004).

特性

IUPAC Name |

5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTWOJFKZVADSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384403 |

Source

|

| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655224-28-5 |

Source

|

| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)